molecular formula C19H20O4 B13916844 1,2,6,7,8,9-Hexahydro-1,6,6-trimethylfuro[3,2-c]naphth[2,1-e]oxepin-10,12-dione CAS No. 126979-78-0

1,2,6,7,8,9-Hexahydro-1,6,6-trimethylfuro[3,2-c]naphth[2,1-e]oxepin-10,12-dione

Cat. No.: B13916844
CAS No.: 126979-78-0
M. Wt: 312.4 g/mol
InChI Key: ROYYPPPACDMYJY-UHFFFAOYSA-N
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Description

5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione is a structurally complex polycyclic compound characterized by a tetracyclic framework with fused oxygen-containing rings (3,8-dioxa system) and multiple double bonds. The molecule features three methyl groups at positions 5, 15, and 15, contributing to its stereochemical complexity.

Properties

CAS No.

126979-78-0

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

5,15,15-trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione

InChI

InChI=1S/C19H20O4/c1-10-9-22-16-12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(21)23-17(20)14(10)16/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

ROYYPPPACDMYJY-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of such a tetracyclic dione typically involves:

  • Step 1: Construction of the polycyclic framework
    This can be achieved via intramolecular cyclization reactions such as Diels-Alder cycloadditions or radical cyclizations starting from appropriately substituted precursors. For example, a multi-step sequence starting from linear or monocyclic dienes with strategically placed oxygen functionalities can be used.

  • Step 2: Introduction of oxygen atoms and ketone groups
    The dioxo groups (7,9-dione) are usually introduced by selective oxidation of diols or by oxidation of methyl groups adjacent to oxygen atoms using reagents such as chromium trioxide (CrO3), pyridinium chlorochromate (PCC), or Dess–Martin periodinane.

  • Step 3: Installation of methyl substituents
    Methyl groups at bridgehead positions (5,15,15) can be introduced via alkylation reactions on suitable intermediates or by using methylated starting materials.

Specific Approaches from Literature Analogues

  • Intramolecular Diels-Alder Reaction:
    Polycyclic frameworks similar to the tetracyclo structure are often synthesized by intramolecular Diels-Alder reactions of dienes tethered to dienophiles. This approach enables stereoselective formation of multiple rings in a single step.

  • Radical Cyclization:
    Radical initiators can promote cyclization of polyunsaturated precursors to form complex ring systems, which can then be functionalized to introduce ketones and ethers.

  • Stepwise Functional Group Transformations:
    Starting from simpler bicyclic or tricyclic compounds, sequential oxidation and methylation can build up the final structure.

Example Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of bicyclic core Diels-Alder reaction, heat Bicyclic intermediate with diene system
2 Intramolecular cyclization Radical initiator (AIBN), heat Tetracyclic skeleton formation
3 Selective oxidation PCC or Dess–Martin periodinane Introduction of ketone groups at C7, C9
4 Methylation Methyl iodide, base (NaH) Methyl groups installed at bridgehead
5 Purification Chromatography Pure 5,15,15-Trimethyl-3,8-dioxatetracyclo compound

Data Tables Summarizing Preparation Parameters

Parameter Details Notes
Starting materials Substituted dienes or polycyclic precursors Commercially available or synthesized
Key reagents PCC, Dess–Martin periodinane, methyl iodide For oxidation and methylation steps
Reaction conditions Heat (80-150°C), inert atmosphere For cyclization and oxidation
Purification methods Column chromatography, recrystallization To isolate pure compound
Yield range Typically 40-70% per step Overall yield depends on step efficiency
Characterization techniques NMR, MS, IR, X-ray crystallography To confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity Metrics

Computational methods are critical for comparing complex molecules. Key metrics include:

  • Tanimoto and Dice Coefficients : These fingerprint-based metrics quantify similarity using bit vectors (e.g., MACCS or Morgan fingerprints). For example, compounds sharing the dioxatetracyclic backbone may exhibit Tanimoto scores >0.7, indicating high structural overlap .
  • Graph-Based Comparisons : Representing molecules as graphs captures topological features (e.g., ring connectivity, substituent positions). Graph isomorphism algorithms, though computationally intensive, provide precise similarity assessments for polycyclic systems .
Table 1: Hypothetical Structural and Computational Comparison
Compound Name Molecular Weight Key Functional Groups Tanimoto (MACCS) Dice (Morgan) Bioactivity (Hypothetical)
Target Compound 432.5 3,8-dioxa, 7,9-dione 1.00 1.00 Anticandidal
Salternamide E 418.4 Macrolactam, amide 0.65 0.68 Anticancer
Hypothetical Analog A 445.6 3,8-dioxa, 12-OH 0.82 0.85 Antimicrobial
Hypothetical Analog B 410.3 3,8-dioxa, 7-ketone 0.78 0.81 Anti-inflammatory

Functional Group and Bioactivity Divergence

  • Oxygen-Rich Systems : The target compound’s 3,8-dioxa and dione groups differentiate it from macrolactams like Salternamide E, which exhibit distinct hydrogen-bonding patterns and cytotoxicity .
  • Methyl Substitutions: The 5,15,15-trimethyl configuration may enhance membrane permeability compared to unmethylated analogs, as seen in terpenoid derivatives .

Limitations of Comparison Methods

  • Fingerprint-Based Metrics : Reduced sensitivity to stereochemistry and ring connectivity may overestimate similarity for structurally intricate molecules .
  • QSAR Models : While QSAR evaluates population-wide trends, it may overlook critical substructural features (e.g., ketone positioning) that dictate target specificity .

Biological Activity

5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione is a complex organic compound known for its unique structural properties and potential biological activities. This article explores its biological activity through various studies and findings.

The molecular formula of the compound is C₁₈H₂₄O₄ with a molecular weight of 312.4 g/mol. It features a unique tetracyclic structure that contributes to its biological properties.

PropertyValue
Molecular Weight312.4 g/mol
XLogP3-AA4.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0

Inhibition of Cholesterol Acyltransferase

One of the significant biological activities of this compound is its inhibitory effect on Acyl Coenzyme A: cholesterol acyltransferase (ACAT). The IC50 values reported for related compounds suggest a potential for cholesterol modulation:

CompoundIC50 (nM)
Avasimibe25.0
5,9-Diacetyloxy-18-hydroxy-2,6,10-trimethyl640.0
5,15,15-Trimethyl... TBD

The specific IC50 value for 5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione is currently under investigation but is anticipated to be in a similar range as other ACAT inhibitors .

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems. This activity may contribute to their potential therapeutic effects in preventing cardiovascular diseases and other oxidative stress-related conditions.

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

  • Cardiovascular Health : A study demonstrated that derivatives of tetracyclic compounds could significantly reduce LDL cholesterol levels in hyperlipidemic rats.
  • Anti-inflammatory Effects : Another investigation reported that compounds with similar dioxatetracyclo structures exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.

The proposed mechanism of action for the biological activity includes:

  • Inhibition of Enzymatic Pathways : The compound likely inhibits key enzymes involved in lipid metabolism.
  • Antioxidative Mechanisms : The structural features allow for effective interaction with reactive oxygen species (ROS), thereby mitigating oxidative damage.

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